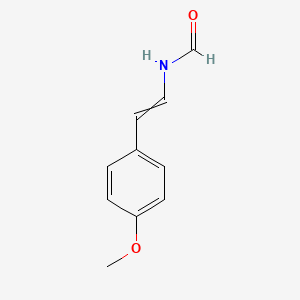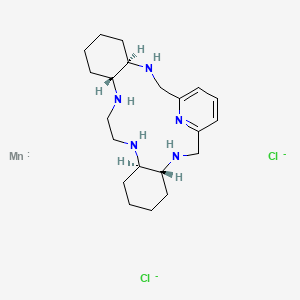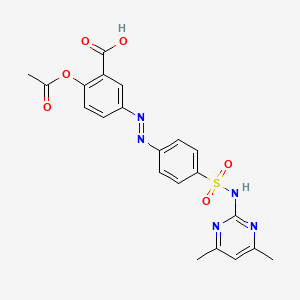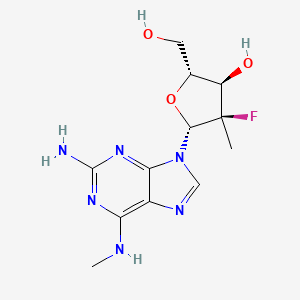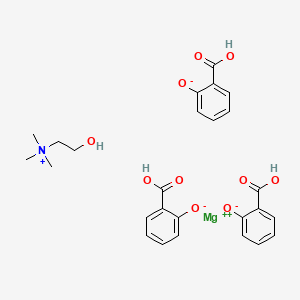
Choline magnesium trisalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation, pain, and fever .
Vorbereitungsmethoden
Choline magnesium trisalicylate can be synthesized through the reaction of choline chloride or bromide with alkaline salts of salicylic acid, such as sodium, potassium, or magnesium salicylate, in an ethanol environment . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into various dosage forms such as tablets and oral liquids .
Analyse Chemischer Reaktionen
Choline magnesium trisalicylate undergoes several types of chemical reactions, including:
Photodegradation: The compound is photolabile and can degrade upon exposure to light, forming various degradation products.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The major products formed from these reactions are typically salicylic acid derivatives and other related compounds .
Wissenschaftliche Forschungsanwendungen
Choline magnesium trisalicylate has a wide range of scientific research applications, including:
Wirkmechanismus
Choline magnesium trisalicylate exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in the inflammatory response and pain signaling . By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, the compound acts on the hypothalamus heat-regulating center to reduce fever .
Vergleich Mit ähnlichen Verbindungen
Choline magnesium trisalicylate is unique among NSAIDs due to its combination of choline salicylate and magnesium salicylate, which provides effective anti-inflammatory and analgesic properties without affecting platelet aggregation . Similar compounds include:
Choline salicylate: Used as an analgesic, antipyretic, and antirheumatic agent.
Magnesium salicylate: An inorganic compound used as an antacid and in the treatment of peptic ulcers.
Aspirin (acetylsalicylic acid): A widely used NSAID that irreversibly inhibits COX enzymes and affects platelet aggregation.
This compound’s unique combination of salicylates provides a balanced profile of efficacy and safety, making it a valuable option for treating inflammatory conditions.
Eigenschaften
| Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses | |
CAS-Nummer |
85169-11-5 |
Molekularformel |
C26H29MgNO10 |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI-Schlüssel |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
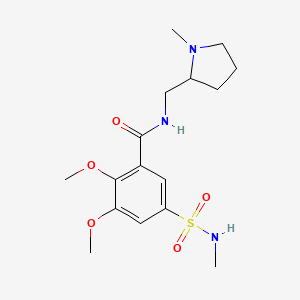
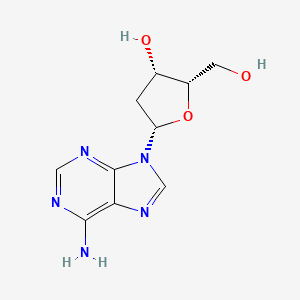
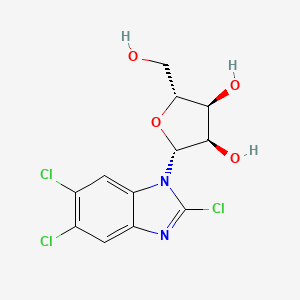
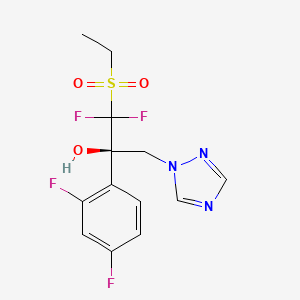
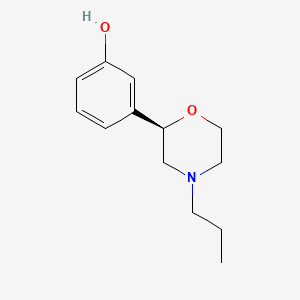
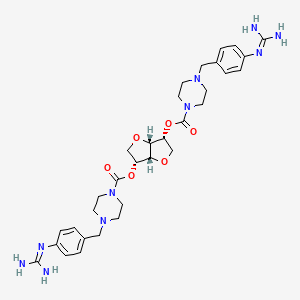
![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
